1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6F2N4O and its molecular weight is 224.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including those similar to the specified chemical structure, are synthesized and characterized for their potential applications. Studies involve various synthetic routes, including Vilsmeier-Haack reaction approaches and multicomponent reactions, to produce compounds with potential biological and chemical utility. These compounds are then characterized using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography to confirm their structures and properties (Bhat et al., 2016), (Palka et al., 2014).
Antimicrobial and Antifungal Applications
Some pyrazole derivatives exhibit significant antimicrobial and antifungal activities. The structural variations in these derivatives play a crucial role in their activity against gram-positive and gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020), (Aly et al., 2004).
Antioxidant and Anti-inflammatory Activities
Research also delves into the antioxidant and anti-inflammatory potential of these compounds, indicating their relevance in pharmacological and medicinal chemistry. The efficacy of these activities can lead to the development of new therapeutic agents (Viveka et al., 2015), (Abdel-Wahab et al., 2012).
Material Science Applications
Pyrazole derivatives are explored for their potential in material science, particularly in the development of fluorescent materials and as components in organic light-emitting diodes (OLEDs). The research includes the synthesis of derivatives with specific photophysical properties for applications in electronic and optoelectronic devices (Lanke & Sekar, 2016).
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4O/c10-9(11)15-6(5-16)3-7(14-15)8-4-12-1-2-13-8/h1-5,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNMCMTUPBPDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.